molecular formula C18H16O6 B11052222 7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one

7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one

Cat. No.: B11052222
M. Wt: 328.3 g/mol
InChI Key: DLZIUZKXRJTQMV-UHFFFAOYSA-N
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Description

7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one typically involves multiple steps, including:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenolic compounds and aldehydes.

    Methoxylation: Introduction of methoxy groups is usually done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Benzodioxol Formation: The benzodioxol moiety can be synthesized through the condensation of catechol derivatives with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one exhibits various activities such as antioxidant, anti-inflammatory, and antimicrobial properties. These activities are attributed to its ability to interact with biological macromolecules and modulate biochemical pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic effects Its antioxidant properties make it a candidate for preventing oxidative stress-related diseases

Industry

Industrially, this compound can be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products. Its stability and bioactivity make it suitable for incorporation into various formulations.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one involves its interaction with cellular targets such as enzymes and receptors. The compound can scavenge free radicals, thereby exerting antioxidant effects. It may also inhibit pro-inflammatory enzymes like cyclooxygenase, reducing inflammation. Additionally, its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with microbial enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Nobiletin: Another polymethoxyflavonoid with similar antioxidant and anti-inflammatory properties.

    Tangeretin: Known for its anticancer and neuroprotective effects.

    Hesperidin: A flavonoid glycoside with cardiovascular benefits.

Uniqueness

7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual methoxy and benzodioxol groups provide a distinctive combination of properties not commonly found in other flavonoids.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

7-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C18H16O6/c1-20-11-3-4-12-13(8-17(19)24-14(12)7-11)10-5-15(21-2)18-16(6-10)22-9-23-18/h3-7,13H,8-9H2,1-2H3

InChI Key

DLZIUZKXRJTQMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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